1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride to form benzo[d][1,3]dioxole-5-carbonyl chloride . This intermediate is then reacted with N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological targets, which may lead to the discovery of new drugs or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the treatment of various diseases.
Industry: The compound may have applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
benzo[d][1,3]dioxole-5-carbonyl chloride: A precursor in the synthesis of the target compound.
benzo[d][1,3]dioxole-5-carboxylic acid: Another related compound used in the synthesis.
N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide: A key intermediate in the synthesis.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-14(17-11-3-4-24-16(11)21)10-6-18(7-10)15(20)9-1-2-12-13(5-9)23-8-22-12/h1-2,5,10-11H,3-4,6-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDQWBHBZZRVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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